Literature Review of N'-[(Ethoxycarbonyl)oxy]ethanimidamide and Related Compounds: An In-Depth Technical Guide
Literature Review of N'-[(Ethoxycarbonyl)oxy]ethanimidamide and Related Compounds: An In-Depth Technical Guide
Executive Summary
N'-[(Ethoxycarbonyl)oxy]ethanimidamide (CAS: 54752-12-4), also known systematically as (1-aminoethylideneamino) ethyl carbonate, is a pivotal O-acyl amidoxime intermediate in modern medicinal chemistry[1][2]. It serves a critical dual purpose: acting as a direct precursor for the synthesis of 3-methyl-2H-1,2,4-oxadiazol-5-one derivatives and functioning as a highly effective prodrug moiety designed to enhance the oral bioavailability of polar amidine-containing therapeutics[3][4]. This whitepaper synthesizes the chemical properties, synthetic methodologies, and biological applications of this compound and its derivatives, providing a comprehensive, field-grounded resource for drug development professionals.
Chemical Profile and Physicochemical Properties
Understanding the physicochemical properties of N'-[(Ethoxycarbonyl)oxy]ethanimidamide is critical for predicting its behavior in synthetic workflows and its pharmacokinetic profile in formulation.
Table 1: Physicochemical Profile of N'-[(Ethoxycarbonyl)oxy]ethanimidamide and Related Scaffolds
| Property | N'-[(Ethoxycarbonyl)oxy]ethanimidamide | [(5-Chloroquinolin-8-yl)oxy]-N'-[(ethoxycarbonyl)oxy]ethanimidamide |
| CAS Number | 54752-12-4 | 88757-98-6 |
| Molecular Formula | C5H10N2O3 | C14H14ClN3O4 |
| Molecular Weight | 146.14 g/mol | 323.73 g/mol |
| LogP (Lipophilicity) | ~0.5 (estimated) | 2.9 - 3.41 |
| Topological Polar Surface Area | ~75.0 Ų | 93.5 - 96.0 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 6 |
Data synthesized from chemical inventory and computational databases[1][2][5].
Mechanistic Role in Drug Development
The Prodrug Strategy: Overcoming Amidine Polarity
Amidine functional groups are highly basic and remain protonated at physiological pH. While this protonation is often necessary for strong electrostatic interactions with biological targets (such as proteases), it results in poor membrane permeability and severely limits oral bioavailability. Masking the amidine as an O-acyl amidoxime—such as the ethoxycarbonyl derivative—significantly lowers the pKa and increases the lipophilicity of the molecule[3].
Upon oral administration and absorption, these prodrugs are bioactivated by mammalian hepatic enzymes. Specifically, the mitochondrial Amidoxime Reducing Component (mARC), alongside non-specific esterases, cleaves the N-O bond to release the active amidine directly into the systemic circulation[3].
Prodrug bioactivation and subsequent caspase-mediated apoptosis pathway.
1,2,4-Oxadiazoles as Bioisosteres
The cyclization of N'-[(Ethoxycarbonyl)oxy]ethanimidamide yields 3-methyl-2H-1,2,4-oxadiazol-5-one. The 1,2,4-oxadiazole ring is a privileged scaffold utilized as a bioisostere for esters and amides. It offers improved metabolic stability against hydrolytic enzymes while maintaining the necessary hydrogen-bonding interactions required for target affinity[4]. Derivatives of this scaffold have demonstrated potent activity in anticancer (via caspase-mediated apoptosis) and antibacterial applications[4].
Synthetic Methodologies
The synthesis of 1,2,4-oxadiazol-5-ones generally proceeds via the O-acylation of an amidoxime followed by thermal cyclization[4]. The causality behind this two-step approach lies in the necessity to first create a highly reactive leaving group (the carbonate) on the oxime oxygen, which subsequently facilitates the intramolecular nucleophilic attack by the amidine nitrogen upon heating.
Synthetic workflow of 3-methyl-2H-1,2,4-oxadiazol-5-one via O-acylation and cyclization.
Step-by-Step Protocol: Synthesis of 3-methyl-2H-1,2,4-oxadiazol-5-one
This protocol details the conversion of acetamidoxime to the target oxadiazolone via the N'-[(Ethoxycarbonyl)oxy]ethanimidamide intermediate[4][6].
Materials Required:
-
Acetamidoxime
-
Ethyl chloroformate (Acylating agent)
-
Pyridine or Triethylamine (TEA) (Base)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) (Solvent)
Experimental Procedure:
-
O-Acylation (Intermediate Formation):
-
Dissolve 1.0 equivalent of acetamidoxime in anhydrous THF under an inert nitrogen atmosphere to prevent unwanted hydrolysis of the acylating agent.
-
Add 1.2 equivalents of pyridine (or TEA) to the solution and cool the mixture to 0°C using an ice bath.
-
Dropwise, add 1.1 equivalents of ethyl chloroformate over 15-20 minutes. Scientific Rationale: Dropwise addition controls the exothermic nature of the reaction and prevents the formation of di-acylated byproducts.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the N'-[(Ethoxycarbonyl)oxy]ethanimidamide intermediate can be monitored via TLC.
-
-
Work-up:
-
Quench the reaction with water and extract the intermediate using ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Cyclization:
-
Dissolve the crude N'-[(Ethoxycarbonyl)oxy]ethanimidamide in a high-boiling solvent (e.g., xylene or dioxane)[7].
-
Heat the solution to reflux (approx. 120-130°C) for 3-5 hours to induce intramolecular cyclization[4][7].
-
Cool to room temperature, concentrate, and purify the resulting 3-methyl-2H-1,2,4-oxadiazol-5-one via recrystallization or silica gel column chromatography.
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Biological Evaluation Protocols
Derivatives synthesized from the N'-[(Ethoxycarbonyl)oxy]ethanimidamide scaffold are routinely evaluated for their antimicrobial and cytotoxic properties[4].
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the oxadiazole derivative that completely inhibits visible bacterial growth, validating its efficacy as an antibacterial agent[4].
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the target bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a sterile 96-well microplate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Include a positive control (e.g., ciprofloxacin), a negative control (MHB with DMSO), and a growth control (MHB with bacterial inoculum only)[4].
-
Inoculation & Incubation: Add 100 µL of the prepared bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Visually inspect the wells for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[4].
Table 2: Representative Biological Activity of 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Organism / Cell Line | Assay Type | Typical Activity Range | Mechanism of Action |
| 3-Alkyl-1,2,4-oxadiazoles | S. aureus (MRSA) | MIC | 2 - 16 µg/mL | Disruption of cell wall synthesis / membrane integrity |
| 5-Aryl-1,2,4-oxadiazoles | MCF-7 (Breast Cancer) | IC50 | 0.5 - 5.0 µM | Caspase-dependent apoptosis |
| O-Acyl Amidoximes | HepG2 (Liver Cancer) | IC50 | 10 - 50 µM | Prodrug conversion to active amidine |
Note: Values represent typical ranges based on scaffold profiling in drug discovery campaigns[4].
Conclusion
N'-[(Ethoxycarbonyl)oxy]ethanimidamide is far more than a simple synthetic intermediate. Its dual utility—as a lipophilic mask for amidine prodrugs and a direct precursor to the bioisosteric 1,2,4-oxadiazole ring—makes it an invaluable asset in the medicinal chemist's toolkit. By mastering the synthetic protocols and understanding the enzymatic bioactivation pathways, researchers can leverage this scaffold to overcome pharmacokinetic bottlenecks and develop potent, orally bioavailable therapeutics.
References
-
(1-aminoethylideneamino) ethyl carbonate | CAS#:54752-12-4. Chemsrc.com. Available at: [Link]
-
Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. MDPI. Available at: [Link]
- US6162927A - Endothelin antagonists. Google Patents.
Sources
- 1. (1-aminoethylideneamino) ethyl carbonate | CAS#:54752-12-4 | Chemsrc [chemsrc.com]
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- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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